molecular formula C10H14N4S2 B12456471 N-methyl-N'-(2-methylphenyl)hydrazine-1,2-dicarbothioamide

N-methyl-N'-(2-methylphenyl)hydrazine-1,2-dicarbothioamide

Cat. No.: B12456471
M. Wt: 254.4 g/mol
InChI Key: JGVXJSJEEAPBCS-UHFFFAOYSA-N
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Description

N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide is an organic compound with a complex structure that includes both hydrazine and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of N-methylhydrazine with 2-methylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes. This interaction is facilitated by the reactive hydrazine and thioamide groups, which can undergo nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-phenylhydrazine: Similar structure but lacks the thioamide group.

    N-ethyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide: Similar but with an ethyl group instead of a methyl group.

    1-Methyl-1-phenylhydrazine: Similar but lacks the thioamide group

Uniqueness

N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide is unique due to the presence of both hydrazine and thioamide functional groups, which confer distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and biomedical research .

Properties

Molecular Formula

C10H14N4S2

Molecular Weight

254.4 g/mol

IUPAC Name

1-methyl-3-[(2-methylphenyl)carbamothioylamino]thiourea

InChI

InChI=1S/C10H14N4S2/c1-7-5-3-4-6-8(7)12-10(16)14-13-9(15)11-2/h3-6H,1-2H3,(H2,11,13,15)(H2,12,14,16)

InChI Key

JGVXJSJEEAPBCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC(=S)NC

Origin of Product

United States

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